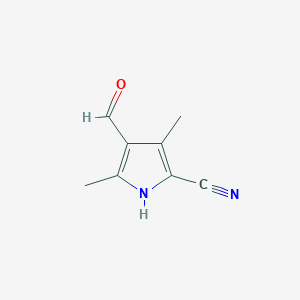

4-Formyl-3,5-dimethyl-1H-pyrrole-2-carbonitrile

Description

4-Formyl-3,5-dimethyl-1H-pyrrole-2-carbonitrile is a heterocyclic aromatic compound featuring a pyrrole core substituted with formyl (–CHO), cyano (–CN), and two methyl (–CH₃) groups. This compound has been identified as a volatile organic compound (VOC) in natural products, such as GABA sun-dried green tea and raw Pu-Erh tea, where it contributes to aroma profiles with concentrations ranging from 0.06 to 0.11 μg/kg depending on processing methods . It is also detected in Tulbaghia violacea plants, with a concentration of 0.56 μg/g in the ‘Violacea’ variety under control conditions . Its retention indices (RIs) vary between 1277.95 (tea analysis) and 1501 (plant analysis), reflecting differences in gas chromatography (GC) methodologies .

The compound’s structure combines electron-withdrawing groups (formyl and cyano) with electron-donating methyl groups, creating a polarized aromatic system. This electronic configuration influences its reactivity, solubility, and interactions in biological or synthetic contexts.

Properties

IUPAC Name |

4-formyl-3,5-dimethyl-1H-pyrrole-2-carbonitrile | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8N2O/c1-5-7(4-11)6(2)10-8(5)3-9/h4,10H,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VIKAOEYUWJYWRC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(NC(=C1C=O)C)C#N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8N2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

148.16 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Formyl-3,5-dimethyl-1H-pyrrole-2-carbonitrile typically involves the following steps:

Starting Materials: The synthesis begins with commercially available starting materials such as 3,5-dimethylpyrrole and formylating agents.

Formylation: The formylation of 3,5-dimethylpyrrole can be achieved using Vilsmeier-Haack reaction conditions, where a formylating agent like N,N-dimethylformamide (DMF) and phosphorus oxychloride (POCl3) are used.

Nitrile Introduction: The nitrile group can be introduced through a cyanation reaction, often using reagents like sodium cyanide (NaCN) or potassium cyanide (KCN) under appropriate conditions.

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the above synthetic routes, focusing on scalability, cost-effectiveness, and safety. Continuous flow reactors and automated synthesis platforms can be employed to enhance efficiency and yield.

Chemical Reactions Analysis

Types of Reactions

4-Formyl-3,5-dimethyl-1H-pyrrole-2-carbonitrile can undergo various chemical reactions, including:

Oxidation: The formyl group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).

Reduction: The nitrile group can be reduced to an amine using reducing agents such as lithium aluminum hydride (LiAlH4) or catalytic hydrogenation.

Substitution: The compound can participate in nucleophilic substitution reactions, where the formyl or nitrile groups are replaced by other functional groups.

Common Reagents and Conditions

Oxidation: KMnO4 in acidic or basic medium.

Reduction: LiAlH4 in anhydrous ether or catalytic hydrogenation with palladium on carbon (Pd/C).

Substitution: Nucleophiles like amines or alcohols under basic or acidic conditions.

Major Products

Oxidation: 4-Carboxy-3,5-dimethyl-1H-pyrrole-2-carbonitrile.

Reduction: 4-Formyl-3,5-dimethyl-1H-pyrrole-2-amine.

Substitution: Various substituted pyrrole derivatives depending on the nucleophile used.

Scientific Research Applications

Organic Synthesis

4-Formyl-3,5-dimethyl-1H-pyrrole-2-carbonitrile serves as an essential building block in the synthesis of more complex organic molecules. Its ability to participate in various chemical reactions, including nucleophilic additions and cycloadditions, makes it valuable for creating novel compounds in organic chemistry. Researchers have utilized this compound to develop derivatives with enhanced properties for specific applications.

Medicinal Chemistry

The compound has been investigated for its potential antimicrobial and anticancer activities. Studies have shown that this compound can interact with biological targets, potentially modulating enzyme activities and influencing cellular pathways. Its dual functionality allows it to form covalent bonds with nucleophilic sites on proteins, which may lead to significant biochemical effects .

Case Study: Anticancer Activity

In a study evaluating the anticancer properties of pyrrole derivatives, this compound was synthesized and tested against various human carcinoma cell lines. Results indicated that certain derivatives exhibited promising inhibitory effects on cell proliferation, suggesting potential as a lead compound for drug development .

Biological Research

Research into the biological applications of this compound has revealed its potential as an enzyme inhibitor. The compound's structure allows it to engage in hydrogen bonding and other non-covalent interactions with biological macromolecules, enhancing its potential for therapeutic applications .

Antimicrobial Studies

A series of derivatives based on this compound were synthesized and screened for antimicrobial activity. The results demonstrated varying degrees of effectiveness against bacterial pathogens, highlighting the compound's potential as a scaffold for developing new antimicrobial agents .

Industrial Applications

Beyond its applications in research and medicine, this compound is utilized in the production of dyes and pigments due to its vibrant color properties. The compound's reactivity allows it to be incorporated into various industrial processes that require specialty chemicals.

Mechanism of Action

The mechanism of action of 4-Formyl-3,5-dimethyl-1H-pyrrole-2-carbonitrile depends on its specific application. In biological systems, it may interact with enzymes or receptors, modulating their activity. The formyl and nitrile groups can participate in hydrogen bonding and electrostatic interactions, influencing the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Structural and Electronic Features

- Heterocyclic Core : The pyrrole ring in the target compound has one nitrogen atom, while pyrazole analogs (e.g., ) feature two adjacent nitrogens, increasing basicity and altering resonance stabilization .

- Functional Groups: The –CN group in the target compound enhances electrophilicity at the pyrrole C2 position, distinguishing it from non-nitrile analogs like 4H-pyran-4-one derivatives .

- Aromaticity : Compared to naphthalene derivatives (e.g., 2-methylnaphthalene), the pyrrole core is less stable due to lower π-electron density but gains resonance stabilization from nitrogen lone-pair delocalization .

Natural Occurrence and Volatility

- The target compound is detected in tea and plants, while (+)-4-carene (a monoterpene) and 2-methylnaphthalene are more abundant in coniferous resins and fossil fuels, respectively .

- Its RI (1277.95–1501) is intermediate between pyranones (1148.70) and naphthalenes (1300.17), reflecting moderate polarity .

Theoretical Insights

- Density functional theory (DFT) studies (e.g., Becke’s hybrid functionals) highlight the importance of exact exchange in modeling electron distribution for polarizable systems like nitrile-substituted pyrroles .

- The Colle-Salvetti correlation-energy formula predicts moderate correlation energies for such heterocycles, comparable to closed-shell systems .

Research Findings and Implications

- Natural Product Chemistry : The compound’s presence in tea and plants underscores its role as a flavorant or allelochemical. Its higher concentration in wounded T. violacea plants (0.56 μg/g) vs. tea (0.11 μg/kg) suggests species-specific biosynthesis pathways .

- Synthetic Utility: The formyl and cyano groups make it a versatile intermediate for pharmaceuticals or agrochemicals, though safety protocols for nitrile handling are essential .

- Analytical Challenges : Discrepancies in RI values (e.g., 1277.95 vs. 1501) emphasize the need for standardized GC conditions when comparing VOCs .

Biological Activity

4-Formyl-3,5-dimethyl-1H-pyrrole-2-carbonitrile is an organic compound notable for its structural features, including a pyrrole ring with both formyl and carbonitrile functional groups. Its molecular formula is . This compound has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and organic synthesis.

Antimicrobial Properties

Research indicates that this compound exhibits antimicrobial activity . Studies have shown that compounds with similar pyrrole structures can inhibit the growth of various bacteria and fungi. The mechanism of action is believed to involve the interaction of the carbonitrile group with microbial enzymes, disrupting their function and leading to cell death.

Anticancer Potential

There is growing interest in the anticancer properties of this compound. Preliminary studies suggest that it may inhibit tumor cell proliferation. For instance, derivatives of pyrrole have been evaluated against several human carcinoma cell lines, showing varying degrees of cytotoxicity . The specific pathways through which this compound exerts its effects are still under investigation but may involve modulation of signaling pathways related to cell growth and apoptosis .

The biological activity of this compound can be attributed to its ability to form covalent bonds with nucleophilic sites on proteins and enzymes. This interaction can alter enzyme activity and affect various biochemical pathways. The formyl group can participate in hydrogen bonding, enhancing the compound's reactivity with biological targets.

Pharmacokinetics

Understanding the pharmacokinetics of this compound is crucial for assessing its therapeutic potential. Factors such as absorption, distribution, metabolism, and excretion (ADME) can significantly influence its efficacy and safety profile. Research suggests that variations in chemical structure among pyrrole derivatives can lead to differences in these pharmacokinetic parameters.

Comparative Analysis of Biological Activities

Case Study 1: Antimicrobial Activity

In a study investigating the antimicrobial properties of various pyrrole derivatives, this compound was tested against both Gram-positive and Gram-negative bacteria. Results indicated a significant inhibitory effect on bacterial growth, suggesting potential as a lead compound for developing new antimicrobial agents .

Case Study 2: Anticancer Evaluation

A series of experiments were conducted using human carcinoma cell lines (A-431, A-549) to evaluate the anticancer potential of this compound. The compound exhibited notable cytotoxicity at micromolar concentrations, prompting further investigation into its mechanism of action and potential as a therapeutic agent against cancer .

Q & A

Basic Research Questions

Q. What synthetic routes are commonly employed for 4-Formyl-3,5-dimethyl-1H-pyrrole-2-carbonitrile, and how are reaction conditions optimized?

- Methodological Answer : The compound can be synthesized via condensation reactions involving pyrrole precursors and formylating agents. Key optimizations include temperature control (e.g., 60–80°C), solvent selection (e.g., DMF or THF), and catalytic use of Lewis acids like ZnCl₂ to enhance yield. Monitoring reaction progress via TLC or HPLC is critical. For derivatives, substituent-specific protocols (e.g., Vilsmeier-Haack formylation) are employed, as seen in analogous pyrrole-carbonitrile syntheses .

Q. Which spectroscopic techniques are essential for characterizing this compound?

- Methodological Answer :

- NMR : H and C NMR identify substituent positions and confirm formyl/carbonitrile groups. Chemical shifts for pyrrole protons typically appear at δ 6.5–7.5 ppm, while the formyl proton resonates near δ 9.8–10.2 ppm .

- IR : Stretching frequencies for C≡N (~2200 cm) and C=O (~1680 cm) validate functional groups.

- Mass Spectrometry : High-resolution ESI-MS confirms molecular weight (e.g., [M+H] at m/z 163.07) .

Q. How is X-ray crystallography applied to determine the crystal structure of this compound?

- Methodological Answer : Single-crystal X-ray diffraction, processed via SHELX software (e.g., SHELXL for refinement), resolves bond lengths, angles, and packing motifs. For pyrrole derivatives, hydrogen bonding between the formyl group and adjacent residues (e.g., N–H···O) is often observed, influencing lattice stability .

Advanced Research Questions

Q. How can Density Functional Theory (DFT) predict the electronic properties and reactivity of this compound?

- Methodological Answer : DFT calculations (e.g., B3LYP/6-311++G(d,p)) model frontier molecular orbitals (HOMO/LUMO) to assess electrophilicity. The formyl group lowers LUMO energy, enhancing electrophilic reactivity at the pyrrole β-position. Conceptual DFT parameters like Fukui functions () identify nucleophilic attack sites .

Q. What in vitro assays evaluate the compound’s biological activity, and how are conflicting results resolved?

- Methodological Answer :

- Anticancer Activity : MTT assays using cancer cell lines (e.g., HepG2 or MCF-7) measure IC values. Contradictions between cytotoxicity and computational predictions (e.g., docking scores) may arise from solubility issues or metabolite interference. Validate via HPLC purity checks and replicate assays .

- Antimicrobial Screening : Broth microdilution tests (CLSI guidelines) assess MIC values. Discrepancies between studies may stem from strain variability, requiring standardized inoculum sizes and positive controls .

Q. How do solvent effects influence the compound’s reactivity in nucleophilic substitution reactions?

- Methodological Answer : Polar aprotic solvents (e.g., DMSO) stabilize transition states in SNAr reactions at the carbonitrile group. Solvent descriptors like Kamlet-Taft parameters (, β) correlate with reaction rates. Contrasting results in toluene vs. acetonitrile may arise from differential solvation of intermediates, resolved via kinetic isotope effects or computational solvation models .

Q. What strategies address contradictions between experimental and computational data in spectroscopic assignments?

- Methodological Answer : Discrepancies in C NMR shifts (e.g., calculated vs. observed) are mitigated by:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.